N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine
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Overview
Description
N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine is a synthetic compound derived from the fusion of a coumarin derivative and an amino acid, phenylalanine. Coumarins are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The incorporation of phenylalanine, an essential amino acid, enhances the compound’s potential for biological interactions and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine typically involves the condensation of 7-hydroxy-3,4-dimethylcoumarin with a phenylalanine derivative. One common method is the Knoevenagel condensation, where 7-hydroxy-3,4-dimethylcoumarin is reacted with an aldehyde derivative of phenylalanine in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagent used.
Scientific Research Applications
N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell proliferation and survival . The phenylalanine moiety may enhance the compound’s ability to be transported into cells and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: A parent compound with similar biological activities.
4-methylcoumarin: Another coumarin derivative with antimicrobial properties.
Coumarin-3-carboxylic acid: Known for its anti-inflammatory effects
Uniqueness
N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine is unique due to the combination of the coumarin and phenylalanine moieties, which enhances its biological activity and potential therapeutic applications. The presence of the phenylalanine moiety may also improve the compound’s solubility and bioavailability compared to other coumarin derivatives .
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-[(7-hydroxy-3,4-dimethyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H21NO5/c1-12-13(2)21(26)27-19-15(12)8-9-18(23)16(19)11-22-17(20(24)25)10-14-6-4-3-5-7-14/h3-9,17,22-23H,10-11H2,1-2H3,(H,24,25)/t17-/m0/s1 |
InChI Key |
LNQHLDWJEICHGF-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN[C@@H](CC3=CC=CC=C3)C(=O)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC(CC3=CC=CC=C3)C(=O)O)O)C |
Origin of Product |
United States |
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